Tubulozole hydrochloride

Description

Historical Context of Tubulozole (B1215715) Hydrochloride Research

Research into Tubulozole emerged from the broader investigation of synthetic compounds capable of interfering with microtubule-dependent processes. Light and electron microscopy studies established that Tubulozole interferes with the structure and function of microtubules in both interphase and mitotic cells. turkiyeparazitolderg.orgunifr.ch This discovery positioned Tubulozole as a valuable agent for studying the consequences of microtubule disruption, from halting cell division to inhibiting cell migration and invasion. turkiyeparazitolderg.org The compound was identified as a stereospecific microtubule inhibitor, with its activity residing almost exclusively in one of its isomers. nih.gov

Classification and Academic Significance of Tubulozole Hydrochloride Isomers

The academic significance of this compound is intrinsically linked to its stereoisomers: cis-Tubulozole (Tubulozole-C) and trans-Tubulozole (Tubulozole-T). This pair of molecules provides a powerful internal control for experiments; the potent activity of the cis-isomer can be directly compared to the relative inactivity of the trans-isomer on mammalian microtubules, ensuring that observed effects are due to specific microtubule disruption. nih.govturkiyeparazitolderg.org

cis-Tubulozole, also known as Tubulozole-C or R 46 846, is the biologically active isomer in mammalian cells. turkiyeparazitolderg.orgunifr.ch It functions as a potent microtubule-destabilizing agent, interfering with the assembly of tubulin into microtubules. turkiyeparazitolderg.org

Mechanism of Action and Research Findings: Microscopic investigations have shown that Tubulozole-C disrupts the microtubule network in both dividing and non-dividing cells. turkiyeparazitolderg.orgunifr.ch Its mechanism involves binding to the colchicine-binding site on the β-tubulin subunit, which prevents the polymerization of tubulin dimers into microtubules. frontiersin.orggrafiati.com This leads to the disassembly of the microtubule cytoskeleton.

The consequences of this microtubule disruption are profound and have been the subject of extensive research:

Antimitotic Activity: By preventing the formation of the mitotic spindle, Tubulozole-C arrests cells in mitosis, a key mechanism behind its observed anticancer properties. turkiyeparazitolderg.org

Inhibition of Cell Migration and Invasion: Research has demonstrated that at concentrations that affect the microtubule system, Tubulozole-C effectively halts the directional migration of transformed cells and prevents malignant invasion in organ culture models. turkiyeparazitolderg.org

Cytotoxicity: In studies on glial (GL15) and neuronal-like (PC12) cell lines, structural analogues of Tubulozole with a cis-configuration induced a significant decrease in viable cells, with an IC50 (half-maximal inhibitory concentration) of approximately 1 µM. This cell death was found to be mediated by apoptosis. nih.gov

Table 1: Research Findings on cis-Tubulozole (Tubulozole-C)

| Research Area | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Cancer Research | Potent antimitotic and anti-invasive agent. | Arrests cell division and inhibits malignant cell migration. | turkiyeparazitolderg.org |

| Mechanism of Action | Binds to the colchicine (B1669291) site on β-tubulin. | Inhibits microtubule polymerization. | frontiersin.orggrafiati.com |

| Cell Biology | Induces apoptosis in cancer cell lines. | Exposure leads to a drastic decrease in viable cells (IC50 ~1 µM). | nih.gov |

| Parasitology | Cytotoxic to mammalian cells, but also inhibits growth of some parasites. | Inhibits growth of Leishmania mexicana amazonensis promastigotes. | nih.gov |

trans-Tubulozole (Tubulozole-T or R 48 265) is the stereoisomer of Tubulozole that is largely inactive as a microtubule inhibitor in mammalian cells, even at concentrations 100 times higher than its cis-counterpart. nih.gov This lack of activity on the mammalian microtubule system makes it an excellent negative control in research studies. turkiyeparazitolderg.org However, research has revealed that Tubulozole-T possesses biological activity against certain parasitic protozoa, suggesting a different mechanism of action in these organisms.

Research Findings in Parasitology:

Antimalarial Activity: Both isomers of Tubulozole inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govturkiyeparazitolderg.org Since Tubulozole-T does not affect mammalian tubulin polymerization, its antimalarial action is thought to be independent of microtubule disruption in the conventional sense. nih.gov Studies suggest that the tubulozoles' mode of action against P. falciparum involves the rapid inhibition of protein biosynthesis, which occurs within minutes of exposure. nih.govnih.gov One study noted that while Tubulozole-T inhibited the synthesis of most parasite proteins to a similar degree, it "super-inhibited" the synthesis of certain specific proteins, which may account for its antimalarial effect at low concentrations. nih.gov

Anti-leishmanial Activity: In studies on the parasitic protozoan Leishmania, Tubulozole-T was found to inhibit the growth of the promastigote stage of L. mexicana amazonensis. nih.gov Furthermore, it was effective in reducing the infective index of the amastigote stage of L. mexicana amazonensis and L. major within host macrophage cells in vitro. nih.gov This suggests potential as a novel anti-leishmanial agent, although some macrophage cytotoxicity was also observed. nih.gov

Table 2: Research Findings on trans-Tubulozole (Tubulozole-T)

| Research Area | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| Mammalian Cell Biology | Largely inactive as a microtubule inhibitor. | Does not affect the microtubule system or cell migration in mammalian cells. | nih.govturkiyeparazitolderg.org |

| Antimalarial Research | Inhibits Plasmodium falciparum growth. | Primarily inhibits parasite protein synthesis, possibly by targeting tubulin or another microtubule component in the parasite. | nih.govnih.gov |

| Anti-leishmanial Research | Inhibits Leishmania parasite growth. | Inhibits promastigote growth and reduces amastigote infectivity. | nih.gov |

Conceptual Frameworks for Microtubule-Targeting Agents in Biological Research

Microtubule-Targeting Agents (MTAs) are a diverse class of compounds that interfere with the dynamic nature of microtubules. Their primary mechanism involves binding to tubulin, the protein subunit of microtubules. Based on their effect on microtubule polymer mass at high concentrations, MTAs are broadly classified into two main groups. researchgate.netscispace.com

Microtubule-Destabilizing Agents (MDAs): These compounds inhibit the polymerization of tubulin into microtubules and can lead to the depolymerization of existing microtubules. researchgate.net They typically work by binding to tubulin dimers and preventing their incorporation into the growing microtubule. scispace.com

Microtubule-Stabilizing Agents (MSAs): These agents enhance microtubule polymerization and prevent their disassembly. scispace.com They bind to polymerized microtubules, stabilizing the structure and disrupting the delicate dynamic instability required for normal cellular functions. scispace.com

Regardless of whether they stabilize or destabilize, all MTAs ultimately suppress the dynamic instability of microtubules, which is crucial for processes like mitotic spindle formation and chromosome segregation. This suppression leads to a mitotic arrest and often triggers apoptosis, making them effective anticancer agents. nih.govresearchgate.net

MTAs bind to several distinct sites on the αβ-tubulin heterodimer. The major binding sites include:

The Colchicine Site: Located on β-tubulin, this site is a deep pocket within the αβ-tubulin dimer. researchgate.net Binding of agents like colchicine and Tubulozole-C to this site prevents the conformational change in tubulin necessary for polymerization. frontiersin.orgresearchgate.net

The Vinca (B1221190) Domain: Situated on β-tubulin at the interface between tubulin dimers, this site binds large natural compounds like the vinca alkaloids (e.g., vincristine (B1662923), vinblastine). researchgate.netresearchgate.net Binding here inhibits tubulin assembly. researchgate.net

The Taxane (B156437) Site: Found on the inner surface of the microtubule within the β-tubulin subunit, this site binds stabilizing agents like paclitaxel (B517696) (Taxol). nih.govscispace.com

Other Sites: Additional binding sites, such as the Laulimalide/Peloruside site, the Maytansine site, and the Pironetin site (on α-tubulin), have also been identified, each accommodating different classes of MTAs. researchgate.netresearchgate.net

Table 3: Classification and Binding Sites of Common Microtubule-Targeting Agents

| Classification | Binding Site | Example Compounds | Primary Mechanism | Reference |

|---|---|---|---|---|

| Destabilizing Agents | Colchicine Site (β-tubulin) | Colchicine, Combretastatins, Podophyllotoxin, Tubulozole-C | Inhibit tubulin polymerization. | frontiersin.orgresearchgate.netresearchgate.net |

| Vinca Domain (β-tubulin) | Vincristine, Vinblastine (B1199706), Vinorelbine, Eribulin | Inhibit tubulin polymerization. | researchgate.netresearchgate.net | |

| Stabilizing Agents | Taxane Site (β-tubulin) | Paclitaxel (Taxol), Docetaxel (B913) | Promote tubulin polymerization and stabilize microtubules. | researchgate.netscispace.com |

| Laulimalide/Peloruside Site (β-tubulin) | Laulimalide, Peloruside | Stabilize microtubules, effective in taxane-resistant cells. | researchgate.netresearchgate.net |

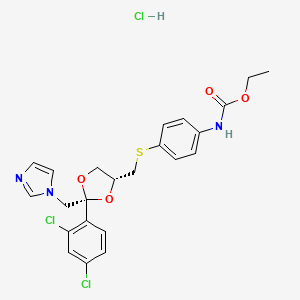

Structure

3D Structure of Parent

Properties

CAS No. |

83529-08-2 |

|---|---|

Molecular Formula |

C23H24Cl3N3O4S |

Molecular Weight |

544.9 g/mol |

IUPAC Name |

ethyl N-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H/t18-,23+;/m1./s1 |

InChI Key |

HZQPPNNARUQMJA-IMIWJGOWSA-N |

Isomeric SMILES |

CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis and Research Oriented Characterization of Tubulozole Hydrochloride

Established Synthesis Protocols for Tubulozole (B1215715) Hydrochloride in Laboratory Settings

The synthesis of tubulozole hydrochloride in a laboratory environment is a multi-step process that involves the initial construction of the core imidazole (B134444) ring, followed by its functionalization and subsequent conversion to the hydrochloride salt for improved stability and solubility.

Imidazole Ring Functionalization Methodologies

The imidazole ring is a privileged structure in medicinal chemistry due to its versatile biological activities. mdpi.com Its synthesis and functionalization have been extensively studied since its first synthesis by Heinrich Debus in 1858. mdpi.comresearchgate.net For a substituted imidazole like that in tubulozole, several established methodologies can be employed.

Common synthetic strategies include multi-component reactions where different fragments of the ring are brought together. The Debus synthesis, for example, uses a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org While it has been in use for a long time, this method can sometimes result in low yields. mdpi.com More modern approaches offer greater chemical diversity and efficiency. mdpi.com These can include:

Van Leusen Imidazole Synthesis: This method allows for the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC). wikipedia.org

Metal-free Coupling Reactions: Recent developments have focused on metal-free C-H/C-H coupling reactions, for instance, between 2H-imidazole 1-oxides and other molecules, to functionalize the imidazole ring. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions, such as the condensation of a 1,2-diketone, an aldehyde, and ammonium (B1175870) acetate, to form highly substituted imidazoles with high yields. researchgate.net

These methodologies provide a toolkit for chemists to construct the specific substituted imidazole core required for tubulozole. mdpi.com

Hydrochloride Salt Formation Techniques

The conversion of a free base compound into its hydrochloride salt is a standard and crucial step in chemical research and development. This process is often employed to enhance properties such as aqueous solubility, stability, and ease of handling. nih.govbg.ac.rsliberty.edu The hydrochloride salt of tubulozole is noted as its preferred salt form. google.com

The technique for forming the hydrochloride salt is generally straightforward. It involves reacting the purified tubulozole free base with hydrochloric acid. bg.ac.rsliberty.edu This can be achieved by several methods:

Using Gaseous HCl: Bubbling anhydrous hydrogen chloride gas through a solution of the free base dissolved in a suitable organic solvent.

Using HCl in a Solvent: Adding a solution of HCl in an anhydrous solvent, such as diethyl ether or ethanol, to a solution of the base. bg.ac.rs

Using Aqueous HCl: Treating a solution of the base in a water-miscible solvent with a concentrated or dilute aqueous solution of hydrochloric acid. rsc.orggoogle.com

Following the acid-base reaction, the resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any residual acid, and then dried under vacuum. bg.ac.rsgoogle.com The formation of the salt can be confirmed by spectroscopic methods like NMR, where a downfield shift in the signals of protons near the protonated nitrogen atom is expected. bg.ac.rs

Solvent Systems for Optimized Synthesis

The choice of solvent is critical in chemical synthesis, as it can significantly influence reaction rates, yields, and the purity of the final product. For the synthesis of heterocyclic compounds like tubulozole, a range of solvents may be employed depending on the specific reaction step.

For Imidazole Ring Synthesis: Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often suitable for the condensation and coupling reactions involved in forming the imidazole ring. google.com In some cases, mixtures of solvents like trifluoroethanol (TFE) and dichloromethane (B109758) (DCM) have been found to be powerful systems for dissolving sparingly-soluble reactants. nih.gov

For Salt Formation: The solvent for hydrochloride salt formation must be one in which the free base is soluble but the resulting salt is poorly soluble, allowing for its precipitation and easy isolation. Anhydrous ethers, alcohols (like ethanol), or chlorinated solvents (like dichloromethane) are commonly used. bg.ac.rsrochester.edu

For Purification: Purification often involves flash column chromatography. Standard solvent systems for this technique are typically two-component mixtures, such as ethyl acetate/hexane or methanol/dichloromethane, with the polarity adjusted to achieve optimal separation of the desired compound from impurities. rochester.edu

The selection of an appropriate solvent system requires careful consideration of the solubility of all reactants and products, the reaction temperature, and potential side reactions.

Scalability Considerations and Solutions in Research Synthesis

Scaling up a synthesis from the milligram to the multi-gram or kilogram level for research applications presents numerous challenges. researchgate.net A reaction that is successful on a small scale may not be directly translatable to a larger scale without optimization. mdpi.com

Key considerations for scaling up the synthesis of this compound include:

Reproducibility: Reactions can behave differently in larger vessels due to changes in surface area-to-volume ratios and heat transfer. A process that works in a small flask may require adjustments in reaction time or temperature control at a larger scale. mdpi.com

Reagent Addition and Mixing: The rate of addition of reagents and the efficiency of stirring become more critical at scale to ensure homogenous reaction conditions and to control exothermic events.

Work-up and Purification: Isolating and purifying larger quantities of material can be challenging. Filtration and chromatography techniques must be adapted for larger volumes. For instance, what is a simple extraction in a separatory funnel at the lab bench becomes a more complex operation in a large reactor.

Cost and Availability of Reagents: The economic viability of a synthetic route becomes more important at scale. More convenient and cost-efficient reactions may be sought to replace expensive or difficult-to-handle reagents. mdpi.com

Solutions to these challenges involve careful process development, which may include modifying reaction conditions, selecting more robust reagents, and developing scalable purification methods to ensure a consistent and efficient supply of the compound for research. researchgate.net

Purity and Structural Validation for Research Applications

Ensuring the purity and correct structure of a chemical compound is paramount for its use in scientific research. Inaccurate characterization can lead to unreliable and irreproducible results.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of chemical compounds like this compound. moravek.com It is highly effective for separating a compound from its potential impurities, which can interfere with its activity or cause unwanted side effects in biological assays. moravek.com

The fundamental principle of HPLC involves injecting a sample into a high-pressure stream of liquid (the mobile phase), which then passes through a column packed with a solid adsorbent material (the stationary phase). torontech.com The components of the sample are separated based on their differing affinities for the stationary and mobile phases, causing them to exit the column at different times (retention times). moravek.comtorontech.com

A typical HPLC purity assessment involves:

Separation of Components: The sample is passed through the column, and the main compound is separated from any impurities, which will have different retention times. torontech.com

Detection: As the components exit the column, they pass through a detector, most commonly a UV-Vis or Photodiode Array (PDA) detector. The detector measures the absorbance of light, producing a signal for each component. torontech.comsepscience.com

Chromatogram Analysis: The output is a chromatogram, which plots the detector response against time. The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. moravek.com

For a definitive analysis, the results are often compared against a certified reference standard. torontech.com Modern HPLC systems with PDA detectors can also perform peak purity analysis, which involves comparing UV spectra across a single peak to check for the presence of co-eluting impurities. sepscience.comchromatographyonline.com

Below is a table with representative, though hypothetical, HPLC conditions that could be used for the purity analysis of this compound, based on methods for similar compounds. nih.govnih.govturkjps.org

| Parameter | Value / Description |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | Example: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV Absorbance at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Purity Acceptance | >95% (as determined by peak area percentage) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. libretexts.org In the context of this compound, NMR is instrumental in confirming the successful synthesis and the precise arrangement of atoms within the molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide a comprehensive structural picture. oxinst.commdpi.com

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For a molecule like this compound, the spectrum would be expected to show distinct signals for the aromatic protons on the dichlorophenyl and phenyl rings, the protons of the imidazole and dioxolane rings, and the ethyl carbamate (B1207046) group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all indicative of the specific electronic environment and neighboring protons for each hydrogen atom.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the this compound structure will give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their types (e.g., aromatic, aliphatic, carbonyl).

Two-dimensional NMR techniques are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.com

COSY (Correlation Spectroscopy) experiments reveal proton-proton couplings, helping to identify adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the connectivity between the various rings and substituents.

The collective data from these NMR experiments provide irrefutable evidence for the synthesized compound being this compound.

Gas Chromatography (GC) for Residual Solvent Analysis

In the synthesis of any chemical compound, including this compound, various organic solvents are often used as reaction media or for purification. chromatographyonline.com It is critical to ensure that these solvents are removed from the final product to an acceptable level, as they can be toxic and may interfere with subsequent biological or chemical studies. rroij.com Gas Chromatography (GC) is the standard and most widely used technique for the analysis of residual solvents in pharmaceutical and chemical research. rroij.comnih.gov

The principle of GC involves vaporizing the sample and injecting it into a chromatographic column. The separation of different solvents is achieved based on their boiling points and their interaction with the stationary phase of the column. researchgate.net A Flame Ionization Detector (FID) is commonly used for the detection of organic solvents. nih.gov

For the analysis of residual solvents in this compound, a specific GC method would be developed and validated. This typically involves:

Sample Preparation: Dissolving a precisely weighed amount of the this compound sample in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). rroij.com

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-624) and an FID detector. nih.govresearchgate.net Nitrogen or helium is typically used as the carrier gas. nih.govresearchgate.net

Method Parameters: The oven temperature program, injector temperature, detector temperature, and gas flow rates are optimized to achieve good separation of all potential residual solvents within a reasonable analysis time. rroij.com

The method is validated for its specificity, linearity, accuracy, and precision to ensure reliable quantification of any residual solvents. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for different classes of residual solvents based on their toxicity. chromatographyonline.comrroij.comuspnf.com

Table 1: Example GC Parameters for Residual Solvent Analysis

| Parameter | Setting |

|---|---|

| Column | Capillary, e.g., DB-624 (30 m x 0.53 mm, 3.0 µm) |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 280 °C |

| Oven Program | Initial 50°C for 5 min, ramp to 220°C at 10°C/min, hold for 5 min |

| Sample Diluent | Dimethyl Sulfoxide (DMSO) |

Derivatization Strategies and Analog Design in Academic Research

In the field of medicinal chemistry, the synthesis of derivatives and analogs of a lead compound like tubulozole is a common strategy to explore structure-activity relationships (SAR) and to optimize its biological profile. researchgate.net This involves systematically modifying different parts of the tubulozole molecule and evaluating the impact of these changes on its activity.

Academic research on tubulozole analogs could focus on several areas of the molecule for derivatization:

Modification of the Dichlorophenyl Ring: The position and nature of the substituents on this aromatic ring could be altered. For example, replacing the chloro groups with other halogens (fluoro, bromo) or with electron-donating or electron-withdrawing groups could modulate the electronic properties and steric bulk, potentially influencing target binding.

Alterations to the Imidazole Ring: The imidazole moiety is often crucial for the biological activity of many antifungal and anticancer agents. Modifications could include substitution on the imidazole ring itself or its replacement with other five-membered heterocyclic rings like triazoles or pyrazoles.

Changes in the Dioxolane Linker: The dioxolane ring and its connection to the thiophenyl group provide a specific spatial arrangement of the key pharmacophoric elements. Research could explore the synthesis of analogs with different linkers to investigate the importance of this conformation. This could involve changing the ring size, introducing different substituents on the dioxolane, or replacing it with an acyclic linker.

Substitution on the Phenylcarbamate Group: The ethyl carbamate moiety could be a target for derivatization. The ethyl group could be replaced with other alkyl or aryl groups, or the entire carbamate could be substituted with other functional groups like amides, sulfonamides, or ureas to probe their role in the compound's activity.

The synthesis of these new analogs would follow established synthetic organic chemistry principles, often adapting the original synthetic route for tubulozole. drugfuture.com Each new derivative would then be fully characterized using techniques like NMR, mass spectrometry, and XRPD before being subjected to biological evaluation to determine how the structural modifications have affected its properties.

Molecular and Cellular Mechanisms of Action of Tubulozole Hydrochloride

Interaction with Microtubules and Tubulin Dynamics

The principal mechanism of Tubulozole (B1215715) hydrochloride involves its direct interaction with tubulin, the heterodimeric protein subunit composed of α- and β-tubulin that polymerizes to form microtubules. nih.govpatsnap.com By engaging with tubulin, the compound disrupts the delicate equilibrium of microtubule assembly and disassembly, a process critical for their biological functions. patsnap.com Agents that interfere with these dynamics are broadly classified as microtubule-targeting agents. nih.gov

Tubulozole hydrochloride is classified as a microtubule destabilizing agent, exerting its effect by inhibiting the polymerization of tubulin dimers into microtubules. nih.govgoogle.com This mechanism is characteristic of compounds that bind to the colchicine (B1669291) binding site on the β-tubulin subunit. nih.govnih.gov The binding of an inhibitor to this site physically obstructs the conformational changes required for tubulin dimers to incorporate into a growing microtubule, thus suppressing polymer formation. nih.gov

While specific kinetic constants (e.g., dissociation constant, Kd) for this compound are not detailed in the available literature, such binding affinity studies are crucial for characterizing tubulin inhibitors. These studies quantify the strength of the interaction between the compound and tubulin. Molecular docking and dynamic simulations can further investigate the binding modes, revealing key interactions with amino acid residues at the binding site. researchgate.netmdpi.com

The binding of this compound to tubulin directly inhibits the polymerization process. nih.govgoogle.com Microtubules are highly dynamic structures that undergo phases of growth (polymerization) and shortening (depolymerization), a phenomenon known as dynamic instability which is essential for processes like mitotic spindle formation. researchgate.net By preventing the addition of tubulin subunits to microtubule ends, this compound effectively suppresses microtubule growth and leads to a net depolymerization of the microtubule network. nih.govpatsnap.com This action is similar to other well-known microtubule depolymerizing agents such as colchicine and vinca (B1221190) alkaloids. researchgate.netresearchgate.net

The effect of compounds on microtubule assembly can be quantitatively measured in vitro using a tubulin polymerization assay. cytoskeleton.com This method often relies on turbidimetry, where the scattering of light by microtubules is monitored over time using a spectrophotometer at a wavelength of 340 nm. nih.govcytoskeleton.com The increase in optical density (turbidity) is directly proportional to the mass of the microtubule polymer formed. cytoskeleton.comnih.gov

In a typical assay, purified tubulin is induced to polymerize by raising the temperature to 37°C in the presence of GTP. cytoskeleton.com The resulting polymerization curve displays three phases: a lag phase (nucleation), a growth phase (elongation), and a steady-state phase (equilibrium). cytoskeleton.com The addition of a polymerization inhibitor like this compound would be expected to decrease the rate and extent of the increase in turbidity, indicating inhibition of microtubule formation. cytoskeleton.comimrpress.com

Table 1: Representative Data from a Tubulin Turbidity Assay This table illustrates the expected effects of different classes of compounds on tubulin polymerization as measured by turbidity. The values are representative.

| Treatment Condition | Maximum Polymerization Rate (mOD/min) | Steady-State Polymer Mass (OD340) | Mechanism of Action |

|---|---|---|---|

| Control (DMSO) | 10.0 | 0.300 | Baseline Polymerization |

| This compound (10 µM) | 2.5 | 0.075 | Inhibition of Polymerization |

| Paclitaxel (B517696) (10 µM) | 40.0 | 0.550 | Promotion of Polymerization |

| Nocodazole (B1683961) (10 µM) | 2.0 | 0.060 | Inhibition of Polymerization |

Immunofluorescence microscopy is a powerful technique used to visualize the effects of compounds on the microtubule cytoskeleton within intact cells. csic.es In this method, cells are treated with the compound, then fixed, permeabilized, and stained with a primary antibody that specifically binds to a tubulin subunit (e.g., α-tubulin or β-tubulin). researchgate.netresearchgate.net A secondary antibody, conjugated to a fluorescent dye, is then used to bind to the primary antibody, allowing the microtubule network to be visualized with a fluorescence microscope. csic.es

In untreated control cells, this technique reveals a well-organized and extensive network of fine microtubule filaments extending throughout the cytoplasm. researchgate.net Following treatment with a depolymerizing agent like Tubulozole-C, this organized network is disrupted. The fluorescence signal becomes diffuse and disorganized, indicating the disassembly of microtubules into soluble tubulin dimers. nih.govresearchgate.net This contrasts sharply with microtubule-stabilizing agents like paclitaxel, which cause microtubules to form thick, prominent bundles. researchgate.net

Modulation of Tubulin Polymerization and Depolymerization

Cellular Cycle and Division Interruption Research

The disruption of microtubule dynamics has profound consequences for cell division (mitosis). patsnap.com During mitosis, microtubules form the mitotic spindle, a complex apparatus responsible for the precise segregation of chromosomes into two daughter cells. patsnap.com By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle. nih.gov This failure activates the spindle assembly checkpoint, a cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation. nih.gov The result is a block in cell cycle progression, typically at the G2/M transition. nih.gov

The ability of microtubule-targeting agents to induce mitotic arrest is commonly studied in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). nih.govnih.govarchivesofmedicalscience.com Research has demonstrated that Tubulozole specifically causes human colon cancer cells (COLO 205) to arrest in the G2/M phase of the cell cycle. nih.gov This arrest is mediated by a signaling cascade involving the activation of ERK1/2 and Chk1 kinases. nih.gov

Studies on other microtubule inhibitors in HeLa and MCF-7 cells provide a framework for understanding this process. For instance, treatment of MCF-7 cells with the microtubule destabilizer nocodazole leads to a dramatic increase in the mitotic index, which is the percentage of cells in a population that are actively undergoing mitosis. nih.gov This arrest is a direct consequence of a dysfunctional mitotic spindle. nih.gov Flow cytometry is another common method used to analyze cell cycle distribution, where DNA content is measured to quantify the proportion of cells in the G0/G1, S, and G2/M phases. youtube.comresearchgate.net Treatment with microtubule inhibitors leads to a significant accumulation of cells in the G2/M phase. nih.govarchivesofmedicalscience.com

Table 2: Example of Mitotic Index Changes in MCF-7 Cells After Treatment with a Microtubule Inhibitor This table presents published data for the microtubule inhibitor Nocodazole to illustrate the typical outcome of mitotic arrest studies in a relevant cell line. nih.gov

| Cell Line | Treatment Condition (24h) | Mitotic Index (%) | Fold Increase |

|---|---|---|---|

| MCF-7 | Diluent (Control) | 2.2% | - |

| MCF-7 | Nocodazole (1 µM) | 39.0% | ~17.7 |

Table 3: Representative G2/M Arrest in Cancer Cell Lines This table shows representative data on how microtubule inhibitors induce G2/M phase cell cycle arrest in HeLa and MCF-7 cells, as measured by flow cytometry. archivesofmedicalscience.com

| Cell Line | Treatment Condition | % of Cells in G2/M Phase |

|---|---|---|

| HeLa | Control | ~15% |

| HeLa | Berberine (IC50, 24h) | ~45% |

| MCF-7 | Control | ~12% |

| MCF-7 | Berberine (IC50, 12h) | ~40% |

Impact on Cell Division Processes

This compound functions as a microtubule inhibitor, directly interfering with the dynamic process of tubulin polymerization required for microtubule formation. nih.govbiocat.comgoogleapis.com Microtubules are fundamental components of the mitotic spindle, a cellular machine essential for the accurate segregation of chromosomes during cell division (mitosis). numberanalytics.comwikipedia.org

By disrupting the assembly of tubulin, tubulozole-C prevents the formation of a functional mitotic spindle. nih.govgoogleapis.com This interference with microtubule dynamics blocks the cell cycle progression, specifically arresting cells in the M phase. biocat.comgoogleapis.com This antimitotic effect, or the halting of cell division, can ultimately trigger programmed cell death, or apoptosis. biocat.commdpi.com Research on analogues of tubulozole confirms its role as a tubulin polymerization inhibitor with antimitotic properties. nih.gov

Effects on Cellular Morphology and Organization

Investigations have shown that tubulozole-C interferes with the structure and function of microtubules in both dividing (mitotic) and non-dividing (interphase) cells. nih.gov This leads to a breakdown of the normal subcellular organization. nih.gov The compound's primary mechanism is the inhibition of microtubule assembly, which results in their depolymerization. scispace.com Beyond its effects on microtubules, studies on related analogues have also revealed severe damage to cytoskeletal F-actin filaments, suggesting a broader impact on the integrity of the cellular cytoskeleton. nih.gov

The cellular effects of tubulozole have been extensively studied using advanced imaging techniques. Light and electron microscopic investigations have been crucial in visualizing the compound's impact on cellular structures. nih.gov These methods allow for both the observation of dynamic processes in living cells (light microscopy) and the detailed examination of ultrastructural changes at high resolution (electron microscopy). nih.govunifr.ch Microscopic studies on mammalian cells treated with tubulozole-C confirmed that the compound directly interferes with the intricate structure of the microtubule system. nih.gov

Influence on Cell Motility and Adhesion

The integrity of the cytoskeleton is critical for cell motility and adhesion, processes that are fundamental to both normal physiology and pathological conditions like cancer metastasis. nih.gov By disrupting microtubule organization, this compound significantly impairs these cellular functions.

Directional cell migration, the movement of a cell towards a specific stimulus, is heavily dependent on a polarized and dynamic microtubule network. nih.govfrontiersin.org Studies have demonstrated that the active cis-isomer, tubulozole-C, effectively arrests the directional migration of transformed cells. nih.govgoogleapis.com This inhibition is a direct result of its disruptive effect on the microtubule system. nih.gov In contrast, the inactive trans-isomer (tubulozole-T) shows no effect on this process, highlighting the stereospecificity of the action. nih.gov

The invasive potential of malignant cells is a hallmark of cancer. In experimental models designed to mimic the complexity of body tissues, such as three-dimensional organ culture systems, tubulozole-C has been shown to disrupt malignant invasion. nih.gov This finding indicates that its antimicrotubular activity can effectively interfere with the ability of cancer cells to invade surrounding tissues. nih.gov Consistent with other findings, the inactive trans-isomer of tubulozole did not inhibit malignant invasion in these systems. nih.gov

Data Tables

Table 1: Comparative Effects of Tubulozole Isomers This table summarizes the differential activities of the cis- and trans-isomers of Tubulozole based on experimental findings.

| Feature | Tubulozole-C (cis-isomer) | Tubulozole-T (trans-isomer) | Reference |

| Antitumor Activity | Active | Inactive | nih.gov |

| Microtubule System Effect | Interferes with structure and function | No effect | nih.gov |

| Directional Migration | Arrests migration | No effect | nih.gov |

| Malignant Invasion | Disrupts invasion | No effect | nih.gov |

Modulation of Focal Adhesion Structures

This compound, as a microtubule-destabilizing agent, plays a significant role in the modulation of focal adhesion structures. researchgate.net Focal adhesions are complex protein structures that connect the cell's cytoskeleton to the extracellular matrix, playing a crucial role in cell migration and adhesion. mdpi.com The disruption of the microtubule network by compounds like this compound leads to an increase in RhoA-stimulated actomyosin (B1167339) contractility, which in turn causes an enlargement of focal adhesion size and inhibits their turnover. nih.gov

Research has shown that the disruption of microtubules initiates a biphasic adhesion response. researchgate.net Initially, there is an increase in cellular adhesion, which is accompanied by a rise in the number of focal adhesion sites and actin contractility. researchgate.net However, this is followed by a sharp decrease in cell adhesion, leading to the disorganization of focal adhesions and actin stress fibers. researchgate.net This sequence of events ultimately results in cell rounding and detachment from the extracellular matrix. researchgate.net

A key event in this process is the sustained phosphorylation of paxillin, a focal adhesion-associated protein, which occurs before the onset of apoptosis. researchgate.net This phosphorylation is dependent on the prior activation of the extracellular signal-regulated kinase (ERK) and p38 pathways. researchgate.net The interplay between the microtubule cytoskeleton, the maturation state of focal adhesions, and intracellular contractile forces is complex. nih.gov For instance, in untreated cells, α5-integrin co-localizes with vinculin at peripheral focal adhesions and with tensin at central fibrillar adhesions. nih.gov Following treatment with microtubule-disrupting agents, α5-integrin is found in both peripheral and central adhesion complexes that contain both vinculin and tensin, suggesting a shift towards the focal adhesion maturation state. nih.gov This change is dependent on force, as inhibiting cell contractility prevents this conversion. nih.gov

Induction of Anoikis in Cellular Models

Anoikis is a form of programmed cell death that is induced when cells detach from the extracellular matrix (ECM). mdpi.com This process is a critical barrier against tumor metastasis. nih.govnih.gov this compound, through its action as a microtubule-destabilizing agent, can induce anoikis. researchgate.net

The disorganization of focal adhesion structures and the subsequent loss of cell adhesion to the ECM are key steps that trigger anoikis. researchgate.netmdpi.com Studies have demonstrated that microtubule-disrupting agents lead to cell rounding and detachment, which are characteristic precursors to anoikis. researchgate.net The process involves a sequence of events that begins with changes in cellular adhesion and culminates in cell death. researchgate.net The loss of focal adhesion integrity is a primary mechanism through which these agents induce anoikis. researchgate.net

Resistance to anoikis is a crucial factor in the progression of cancer, particularly in metastasis, as it allows cancer cells to survive after detaching from the primary tumor. nih.gov Research has identified various molecular players in anoikis resistance, including TUBB3, which is a key anoikis-related prognostic gene in some cancers. nih.gov The overexpression of such genes can lead to resistance to detachment-induced apoptosis. nih.gov

Impact on Gene Expression and Signal Transduction Pathways

Research on Casein Gene Expression Modulation

The expression of casein, a primary milk protein, is highly regulated by hormones and the extracellular matrix. nih.gov While direct studies on the effect of this compound on casein gene expression are limited, the broader context of cellular signaling and cytoskeletal integrity provides insights. The synthesis and secretion of milk proteins are sensitive to the cellular environment. nih.gov For instance, primary mouse mammary epithelial cells cultured on a reconstituted basement membrane show significantly higher levels of β-casein production compared to those on plastic surfaces. nih.gov This highlights the critical role of the ECM in directing specific gene expression. nih.gov Transforming growth factor-beta (TGF-β) has been shown to suppress casein synthesis post-transcriptionally without affecting the levels of casein mRNA. semanticscholar.org This suggests that regulatory mechanisms can act at different levels of gene expression.

Role in Prolactin Signaling Mechanisms

Prolactin (PRL) is a hormone that regulates a multitude of physiological processes, including lactation, by binding to its receptor (PRLR). jpp.krakow.plpreprints.org The binding of prolactin to its receptor initiates several signal transduction pathways, including the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway, the mitogen-activated protein kinase (MAPK) pathways (including ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. preprints.orgmdpi.com These pathways are crucial for mediating the effects of prolactin on cell differentiation, proliferation, and apoptosis. mdpi.com

In the pituitary gland, the constitutive activation of the PRLR/JAK2/STAT5 pathway acts as an antiproliferative and pro-apoptotic signal in lactotroph cells. mdpi.com The regulation of prolactin secretion itself is primarily under the inhibitory control of dopamine, which binds to D2 receptors on lactotrophs. jpp.krakow.plpatsnap.com this compound's impact on the cytoskeleton could potentially interfere with the complex signaling cascades initiated by prolactin, although specific studies on this interaction are not widely available.

Activation of Extracellular Signal-Regulated Kinase and p38 Pathways

The extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways are critical regulators of cellular processes like growth, differentiation, and apoptosis. imrpress.com Research has shown that microtubule-disrupting agents, such as this compound, can induce the activation of both ERK and p38 pathways. researchgate.net

The sustained phosphorylation of paxillin, a key event in the modulation of focal adhesions by these agents, is dependent on the prior activation of ERK and p38. researchgate.net The balance between ERK and p38 activity can determine cell fate. imrpress.com In many contexts, the ERK pathway is associated with cell proliferation and survival, while the p38 pathway is often linked to stress responses and apoptosis. imrpress.com However, in some situations, both pathways can be activated simultaneously. nih.gov The activation of these pathways is a crucial part of the cellular response to the cytoskeletal stress induced by this compound, ultimately contributing to the observed effects on focal adhesions and anoikis. researchgate.net

Preclinical Research and Experimental Model Studies

In Vitro Cellular Model Systems

In vitro models are indispensable tools in preclinical research, providing controlled environments to study the direct effects of compounds on cells. tebubio.com For Tubulozole (B1215715) hydrochloride, these systems range from immortalized cancer cell lines to primary cells derived directly from tissues, allowing for a multifaceted evaluation of its biological activity. nih.govnih.gov

The selection of appropriate cell lines is a critical first step in cancer drug research, as different cell lines can represent the heterogeneity of tumors and offer insights into potential therapeutic targets. tebubio.comphcogres.com

Cancer cell lines are immortalized cells that serve as foundational models in oncology research. tebubio.com Cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) are extensively used to screen for the cytotoxic effects of new chemical entities and to study their mechanisms of action. nih.govphcogres.comarchivesofmedicalscience.com These lines allow for reproducible, high-throughput screening of compounds that may inhibit cancer cell proliferation or induce cell death. phcogres.comphcogres.com

While Tubulozole hydrochloride is listed in patents alongside other anticancer agents for potential use, specific research detailing its direct application and cytotoxic effects on HeLa, MCF-7, A549, and HT-29 cell lines is not extensively detailed in available literature. orbit.comepo.org However, research on structural analogues of Tubulozole provides insight into its potential activity. Biological tests on a neuronal-like cell line (PC12) and a human glioblastoma cell line (GL15) showed that these analogues induced a significant decrease in the number of viable cells. This suggests that the core structure of Tubulozole is effective at inducing cell death, a key feature explored in cancer cell line studies.

Primary cell cultures involve isolating cells directly from living tissue and growing them in vitro. biocompare.com These cultures are considered more physiologically relevant than immortalized cell lines because they retain many of the characteristics of their tissue of origin. nih.govbiocompare.com This makes them valuable for predicting a patient's response to specific drugs. nih.gov The use of primary cells allows researchers to study the effects of compounds on non-cancerous cells or on a heterogeneous population of tumor cells that better reflects the in vivo environment. oncotarget.com Research on the cis-isomer of tubulozole (tubulozole-C) has shown it to be more effective against malignant L1210 leukemia cells than normal host leukocytes in culture, highlighting the compound's selective potential which can be effectively studied using primary cell models. nih.gov

Isolated human mammary epithelial cells (HMECs) are a specific type of primary cell culture used in breast biology and cancer research. nih.gov These cells are the origin of most breast cancers, making them a critical model for studying disease mechanisms and therapeutic interventions. nih.govixcellsbiotech.com Culturing primary HMECs allows for the investigation of how compounds affect normal breast tissue, providing a basis for comparison against their effects on breast cancer cell lines like MCF-7. oncotarget.comixcellsbiotech.com While methods for isolating and culturing HMECs are well-established, specific studies detailing the direct testing of this compound on these cells are not prominent in the reviewed literature. oncotarget.comnih.gov

To quantify the effects of a compound on cells, various assays are employed. These tests can measure cell death, proliferation inhibition, and the underlying mechanisms, such as apoptosis (programmed cell death). researchgate.netthermofisher.com

Cell cytotoxicity assays are fundamental in drug discovery for quantifying the dose-dependent toxic effects of a compound on cells. thermofisher.com Common methods include tetrazolium reduction assays (like MTT), which measure the metabolic activity of viable cells, and lactate (B86563) dehydrogenase (LDH) release assays, which detect membrane damage in dead cells. thermofisher.comnih.gov These assays are used to determine key parameters such as the IC50 value—the concentration of a drug that inhibits a biological process by 50%. nih.gov

Studies on structural analogues of Tubulozole have utilized such assays to determine their cytotoxic potential. In research involving glial (GL15) and neuronal-like (PC12) cell lines, exposure to two different analogues resulted in a significant decrease in viable cells, demonstrating potent cytotoxic activity.

Table 1: Cytotoxicity of Tubulozole Analogues in Cancer Cell Lines Press the "Generate" button to see the table.

| Cell Line | Compound | IC50 Value (approx.) | Observed Effect |

|---|---|---|---|

| GL15 (Human Glioblastoma) | Analogue 2a/2b | ~1 µM | Drastic decrease in viable cells, induction of apoptosis |

This table summarizes findings on structural analogues of Tubulozole, as direct IC50 data for this compound on these specific cell lines was not available in the reviewed sources.

The mechanism of cell death induced by these analogues was identified as apoptosis, characterized by the activation of a Ca²⁺-dependent pathway. mdpi.comfrontiersin.org The induction of apoptosis is a desirable characteristic for anticancer agents, as it is a controlled form of cell death that minimizes damage to surrounding tissues.

Assays for Cellular Response Evaluation

Apoptosis Induction and Pathway Analysis (e.g., Mitochondrial Depolarization, Caspase Activation)

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research indicates that this compound can induce apoptosis in cancer cells, although the complete signaling pathway is not fully elucidated in publicly available literature.

Studies have shown that in human colon cancer cells (COLO 205), treatment with tubulozole can lead to the phosphorylation of the pro-apoptotic protein Bad at Ser-155. nih.gov This phosphorylation event is often linked to the regulation of the intrinsic apoptotic pathway. However, specific studies detailing this compound's direct effect on mitochondrial membrane depolarization, a critical event in the intrinsic pathway often measured by assays like the JC-1 assay, are not extensively documented in the available research.

Interestingly, one study on analogues of tubulozole suggested that apoptosis induction was correlated with an increase in intracellular calcium concentration, released from internal stores. plos.org This points to a potential alternative or parallel pathway for apoptosis induction that warrants further investigation for this compound itself.

Cell Cycle Analysis (e.g., G2/M phase block)

A significant body of research on this compound has focused on its impact on the cell cycle of cancer cells. As a microtubule inhibitor, its primary mechanism of action involves the disruption of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle. ncats.ionih.gov

In-depth studies on human colon cancer cells (COLO 205) have demonstrated that tubulozole induces a robust G2/M phase arrest. nih.gov This arrest is mediated through a complex signaling cascade involving the activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and Checkpoint kinase 1 (Chk1). nih.govplos.orgnih.gov

The activation of Chk1 by tubulozole leads to the phosphorylation of Cdc25C at Ser-216. nih.gov Phosphorylated Cdc25C is then sequestered in the cytoplasm by 14-3-3β proteins, preventing it from dephosphorylating and activating the cyclin B-Cdc2 complex, which is essential for entry into mitosis. nih.gov This ultimately results in the observed G2/M block. The inhibition of ERK1/2 has been shown to attenuate the tubulozole-induced G2/M arrest, highlighting the critical role of this pathway. nih.gov

It has also been observed that the cellular response to tubulozole can be a decision between G2/M arrest and apoptosis. Inhibition of Chk1 in tubulozole-treated cells was found to promote apoptosis, suggesting that Chk1 activation plays a key role in initiating the G2/M arrest, which may act as a protective mechanism, and its inhibition shunts the cells towards a death pathway. nih.gov

Table 1: Effect of this compound on Cell Cycle Progression in COLO 205 Cells

| Treatment Condition | Key Molecular Event | Outcome | Reference |

| Tubulozole (10 µM) | Phosphorylation of Cdc25C (Ser-216) | G2/M phase arrest | nih.gov |

| Tubulozole (10 µM) | Activation of ERK1/2 and Chk1 kinases | G2/M phase arrest | nih.gov |

| Tubulozole + Chk1 siRNA | Inhibition of Chk1 | Increased apoptosis | nih.gov |

| Tubulozole + PD98059 (ERK1/2 inhibitor) | Inhibition of ERK1/2 | Attenuation of G2/M arrest | nih.gov |

Gene and Protein Expression Profiling

While the effects of this compound on specific proteins involved in cell cycle regulation and apoptosis have been investigated, comprehensive gene and protein expression profiling studies, such as microarray or proteomic analyses, are not widely available in the public domain. nih.govthermofisher.compitt.edu

The existing research has primarily utilized Western blotting to examine changes in the phosphorylation status and levels of key regulatory proteins. As mentioned, studies have focused on the phosphorylation of ERK1/2, Chk1, Cdc25C, and the pro-apoptotic protein Bad. nih.gov These targeted analyses have been instrumental in elucidating the pathway of tubulozole-induced G2/M arrest.

However, a broader understanding of the global changes in gene and protein expression in response to this compound treatment would provide a more complete picture of its mechanism of action and could potentially identify novel biomarkers of response or resistance. For instance, a detailed analysis of the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis, would be highly informative. nih.govnih.govgoogle.com

Invasion and Migration Assays

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. As a microtubule inhibitor, this compound is expected to interfere with these processes, as the cytoskeleton plays a crucial role in cell motility.

Indeed, it has been reported that the active cis-isomer of tubulozole (tubulozole-C) can arrest the directional migration of transformed cells. ncats.io However, detailed quantitative data from standardized invasion and migration assays, such as the Transwell or wound healing assays, are not extensively described in the available literature for this compound. mdpi.comsigmaaldrich.comnih.gov Such assays would provide valuable quantitative data on the compound's anti-migratory and anti-invasive properties.

Spheroidal and Three-Dimensional (3D) Cell Culture Models

Three-dimensional cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. eurofinsdiscovery.comreactionbiology.comresearchgate.netnih.gov These models are valuable for assessing the efficacy of anticancer agents, including their ability to penetrate tumor tissue and exert their effects in a more physiologically relevant context.

In Vivo Non-Human Research Models

Xenograft Models in Immunocompromised Animals (e.g., Nude Mice with Human Cancer Cells)

Xenograft models, where human cancer cells are implanted into immunocompromised animals such as nude mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor efficacy in a living organism. nih.govplos.orgresearchgate.net

Studies have mentioned the use of xenograft models to investigate the in vivo effects of tubulozole. It has been reported that malignant L1210 leukemia cells are more susceptible to the antimicrotubular effects of tubulozole-C in vivo compared to the normal leukocytes of the host animal. ncats.io This suggests a degree of selectivity for cancer cells.

Furthermore, the COLO 205 human colon cancer cell line, which has been used extensively in in vitro studies of tubulozole, is known to form tumors in nude mice and is a well-established xenograft model for studying the efficacy of various anticancer agents. plos.orgaltogenlabs.comnih.govnih.gov While the susceptibility of COLO 205 cells to tubulozole in vitro is well-documented, detailed in vivo studies reporting on tumor growth inhibition, survival analysis, and biomarker modulation in COLO 205 xenografts treated with this compound are not extensively detailed in the currently accessible literature.

Leukemia Animal Models (e.g., L1210 Leukemia Cells in Mice)

This compound has been a subject of investigation in preclinical cancer research, particularly using leukemia animal models. One of the primary models utilized is the L1210 lymphocytic leukemia cell line in mice. iiarjournals.orgwikipedia.org This model is valuable for studying the pathogenesis of leukemia and for the initial screening of potential chemotherapeutic agents. iiarjournals.orgwikipedia.org The L1210 cells, which are of B-lymphocyte origin but exhibit a lymphoblast morphology, are known for their aggressive growth and high proliferative capacity, making them suitable for both in vivo and in vitro experiments. wikipedia.org

When L1210 cells are injected into mice, they induce leukemia, allowing researchers to assess the efficacy of anticancer compounds. wikipedia.orgmeliordiscovery.com Studies involving this model have been instrumental in evaluating various therapeutic strategies, including the effectiveness of topoisomerase II inhibitors and the mechanisms of drug resistance. wikipedia.org The L1210 leukemia model in mice continues to be a relevant tool for drug discovery programs, a role it has played since the 1960s and 1970s. wikipedia.org While specific outcomes of this compound in L1210 models are detailed in comparative studies, the model itself provides a robust platform for assessing the antileukemic potential of microtubule inhibitors. wikipedia.orgresearchgate.net

Parasitic Models (e.g., Fasciola hepatica in triclabendazole (B1681386) resistance studies)

In the realm of parasitology, this compound has been studied in the context of Fasciola hepatica (liver fluke), particularly in research concerning resistance to the flukicide triclabendazole. nih.govcambridge.org Triclabendazole is a critical drug for treating fascioliasis, a disease affecting livestock and humans, as it is effective against both immature and adult flukes. nih.govplos.org However, the emergence of triclabendazole-resistant Fasciola hepatica strains poses a significant threat to its continued efficacy. nih.govplos.org

Research has suggested that triclabendazole functions as a microtubule inhibitor, similar to tubulozole. nih.gov Studies have shown that tubulozole-C, a derivative, causes significant disruption to the tegument (the outer covering) of triclabendazole-susceptible flukes. nih.gov This damage is accompanied by a decrease in tubulin immunoreactivity within the tegumental syncytium. nih.gov In stark contrast, triclabendazole-resistant flukes exhibit only minor tegumental disruption and no significant change in tubulin immunostaining when treated with tubulozole-C. nih.gov These findings strongly indicate that tubulozole and triclabendazole share the same molecular target and that flukes resistant to triclabendazole also show cross-resistance to tubulozole. nih.gov This cross-resistance provides a valuable tool for understanding the mechanisms underlying drug resistance in Fasciola hepatica. cambridge.orgmdpi.com

Avian Embryo Models (e.g., Chick Embryo Yolk-Sac Membrane)

Avian embryo models, specifically the chick embryo yolk-sac membrane (YSM) assay, serve as a valuable in vivo platform for studying angiogenesis, the formation of new blood vessels. nih.govresearchgate.netsciencecentral.in This process is critical in both normal development and in pathological conditions like tumor growth. The YSM assay is considered a simple, reproducible, and cost-effective method for the preliminary screening of compounds that may either promote or inhibit angiogenesis. nih.govsciencecentral.in

While direct studies of this compound using the YSM assay are not detailed in the provided context, this model is frequently used to evaluate microtubule-targeting agents and other potential cancer therapeutics. nih.gov The chick embryo chorioallantoic membrane (CAM) assay, a related and widely used model, has been employed to investigate the anti-angiogenic properties of various drugs. ufg.br For instance, studies have compared the anti-angiogenic effects of docetaxel (B913) and paclitaxel (B517696) using the CAM model. nih.gov Given that this compound is a microtubule inhibitor, the YSM or CAM assays would be appropriate and informative models to assess its potential effects on angiogenesis. google.comgoogleapis.com

Comparative Preclinical Studies with Other Microtubule Inhibitors

Comparison with Colchicine (B1669291) and Vinblastine (B1199706)

This compound belongs to the class of microtubule inhibitors, a group that also includes well-known agents like colchicine and vinblastine. google.comd-nb.infogoogle.com.na These compounds interfere with the assembly and disassembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. google.com.na

Colchicine and the vinca (B1221190) alkaloids (vinblastine, vincristine) act by inhibiting microtubule polymerization, leading to mitotic arrest. google.com.na Studies have compared the effects of colchicine and vinblastine on various biological processes. For example, in vitro studies on bullfrog gastric mucosa showed that both compounds inhibit H+ and pepsinogen secretion, with vinblastine being more potent than colchicine. nih.gov While direct comparative studies between this compound, colchicine, and vinblastine are not extensively detailed in the provided search results, their shared mechanism of microtubule disruption places them in the same functional class of cytotoxic agents used in cancer research. d-nb.infogoogle.com.na

Research on Similarities with Triclabendazole

Significant research has been conducted on the similarities between tubulozole and triclabendazole, particularly in the context of their effects on the liver fluke, Fasciola hepatica. nih.govcambridge.org Triclabendazole is a benzimidazole (B57391) anthelmintic, and its mechanism of action is believed to be through the inhibition of microtubule formation. nih.govmdpi.com

Differentiating Properties from Paclitaxel and Docetaxel

While this compound, like paclitaxel and docetaxel, is a microtubule inhibitor, there are fundamental differences in their mechanisms of action. Tubulozole, similar to colchicine and vinca alkaloids, primarily functions by inhibiting the polymerization of tubulin into microtubules. In contrast, paclitaxel and docetaxel, which belong to the taxane (B156437) class of drugs, have a distinct mechanism. They enhance the polymerization of tubulin and stabilize the resulting microtubules, preventing their disassembly. hospitalpharmacyeurope.comwikipedia.org This stabilization also disrupts the dynamic process of microtubule formation and breakdown necessary for cell division, ultimately leading to cell death. wikipedia.org

Preclinical comparisons between docetaxel and paclitaxel have revealed differences in their potency and cellular effects. Docetaxel has shown a greater affinity for the β-tubulin binding site and induces a different pattern of microtubule polymerization compared to paclitaxel. hospitalpharmacyeurope.com It has also been observed to have more potent antitumor activity in some in vitro and in vivo models, which may be related to its greater cellular uptake and longer intracellular retention time. hospitalpharmacyeurope.comwikipedia.org Although both are clinically effective, these preclinical distinctions can influence their therapeutic application and side-effect profiles. hospitalpharmacyeurope.combreastcancernow.orgnih.gov The differentiating property of this compound lies in its role as a microtubule depolymerizing agent, as opposed to the stabilizing effect of taxanes like paclitaxel and docetaxel.

Data Tables

Table 1: Preclinical Models for this compound and Related Compounds

| Model System | Compound(s) Studied | Key Findings |

|---|---|---|

| L1210 Leukemia Cells in Mice | This compound (inferred) | Standard model for assessing antileukemic activity of chemotherapeutic agents. iiarjournals.orgwikipedia.org |

| Fasciola hepatica | Tubulozole-C, Triclabendazole | Tubulozole-C disrupts the tegument of susceptible flukes; resistant flukes show cross-resistance. nih.gov |

Table 2: Comparative Effects of Microtubule Inhibitors

| Compound | Mechanism of Action | Comparative Notes |

|---|---|---|

| This compound | Inhibits microtubule polymerization | Shares a target with triclabendazole in Fasciola hepatica. nih.gov |

| Colchicine | Inhibits microtubule polymerization | Less potent than vinblastine in inhibiting gastric secretion in a bullfrog model. nih.gov |

| Vinblastine | Inhibits microtubule polymerization | More potent than colchicine in inhibiting gastric secretion in a bullfrog model. nih.gov |

| Triclabendazole | Inhibits microtubule polymerization | F. hepatica resistant to this drug are also resistant to tubulozole. nih.gov |

| Paclitaxel | Stabilizes microtubules | Less potent than docetaxel in some preclinical models. hospitalpharmacyeurope.com |

| Docetaxel | Stabilizes microtubules | Shows greater affinity for the β-tubulin binding site compared to paclitaxel. hospitalpharmacyeurope.com |

Computational and Structural Biology Approaches in Tubulozole Hydrochloride Research

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful computational tools used to predict and analyze the interaction between a ligand, such as Tubulozole (B1215715) hydrochloride, and its protein target. These in silico techniques are crucial in modern drug discovery for lead optimization and understanding drug resistance.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of Tubulozole hydrochloride, docking studies are essential to understand its interaction with various tubulin isoforms. Of particular interest is the βIII-tubulin isotype, which is often overexpressed in cancer cells and is associated with resistance to some tubulin-binding agents. frontiersin.org

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the methodology is well-established for other tubulin inhibitors that bind to the colchicine (B1669291) site, which is also the putative binding site for this compound. nih.govgoogle.comresearchgate.net These studies typically involve preparing the three-dimensional structures of the ligand (this compound) and the receptor (tubulin isoforms) and then using a scoring function to rank the possible binding poses based on their predicted binding affinity. mdpi.com For instance, studies on other colchicine-site binders have successfully used molecular docking to predict how these compounds fit into the binding pocket at the interface of α- and β-tubulin. frontiersin.orgplos.org

A theoretical molecular docking workflow for this compound would involve:

Preparation of the Ligand: Generation of the 3D structure of this compound and optimization of its geometry.

Preparation of the Receptor: Utilization of existing crystal or cryo-EM structures of tubulin. Homology modeling may be used to generate structures of specific isoforms like βIII-tubulin if they are not experimentally available. frontiersin.org

Docking Simulation: Using software like AutoDock or Glide to place the this compound molecule into the colchicine binding site of the tubulin structure. mdpi.comnih.gov

Analysis of Results: Examination of the top-ranked poses to understand the binding mode, including key interactions with amino acid residues.

Following molecular docking, more rigorous computational methods like free energy calculations are employed to obtain a more accurate prediction of the binding affinity. These calculations can help in ranking different compounds and in understanding the energetic contributions to binding. Common methods include Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). mdpi.complos.org

For example, in studies of other tubulin inhibitors, the MM/GBSA method has been used to calculate the binding free energy of ligands to different tubulin isotypes. plos.org This approach involves running molecular dynamics (MD) simulations of the protein-ligand complex to generate a set of conformations, and then applying the MM/GBSA method to calculate the average binding free energy over these conformations. Such calculations for this compound would provide a quantitative measure of its affinity for different tubulin isoforms, potentially explaining any observed isotype-specific effects. The binding free energy is typically decomposed into various energy terms, as shown in the hypothetical table below.

| Energy Component | Hypothetical Value (kcal/mol) for Tubulozole-Tubulin Interaction |

| Van der Waals Energy | -55.0 |

| Electrostatic Energy | -20.0 |

| Polar Solvation Energy | +30.0 |

| Non-polar Solvation Energy | -5.0 |

| Total Binding Free Energy (ΔG) | -50.0 |

This table is a hypothetical representation of data that would be generated from a binding free energy calculation study.

A critical outcome of molecular modeling studies is the identification of specific amino acid residues in the target protein that are crucial for ligand binding. These key residues form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with the drug molecule.

For inhibitors binding to the colchicine site on tubulin, residues in both the α- and β-tubulin subunits are involved. rsc.org For instance, studies on other colchicine site binders have identified residues such as Cys241 in β-tubulin as being critical for interaction. researchgate.net Molecular dynamics simulations allow for the analysis of the stability of these interactions over time. By decomposing the total binding energy into contributions from individual residues, it is possible to pinpoint the "hotspots" for binding. researchgate.net

A hypothetical analysis of this compound's interaction with tubulin might reveal key residues as summarized in the table below.

| Tubulin Subunit | Key Amino Acid Residue | Type of Interaction |

| β-tubulin | Cys241 | Hydrophobic |

| β-tubulin | Leu248 | Hydrophobic |

| β-tubulin | Asn258 | Hydrogen Bond |

| α-tubulin | Thr179 | Hydrogen Bond |

| β-tubulin | Val318 | Hydrophobic |

This table presents a hypothetical set of key binding residues for this compound based on known interactions of other colchicine-site inhibitors.

In silico methods are increasingly used in preclinical research to predict the pharmacokinetic and toxicological properties of drug candidates, a field known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. nih.govmdpi.com These computational models use the chemical structure of a compound to estimate its properties, helping to identify potential liabilities early in the drug development process. nih.gov

For this compound, in silico tools could be used to predict properties such as:

Oral bioavailability: Likelihood of the compound being absorbed after oral administration.

Blood-brain barrier permeability: Potential for the compound to enter the central nervous system.

Metabolic stability: Prediction of how quickly the compound is broken down by metabolic enzymes.

Toxicity risks: Flags for potential toxicities, such as cardiotoxicity (hERG inhibition) or carcinogenicity. nih.gov

These predictions, while not a substitute for experimental testing, can guide the design of preclinical studies and help in the selection of the most promising drug candidates for further development. chemmethod.com

Structural Biology Techniques for Target Characterization

Structural biology techniques are indispensable for understanding the three-dimensional architecture of biological macromolecules like tubulin and how they interact with ligands.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of large protein complexes in their near-native state. nih.govbiorxiv.org For tubulin research, cryo-EM has been instrumental in visualizing the structure of microtubules, tubulin polymers, and tubulin in complex with various binding partners. nih.govucsf.edufrontiersin.org

While a specific cryo-EM structure of tubulin bound to this compound is not currently available in public databases, this technique would be the ideal approach to definitively characterize the binding site and the conformational changes induced by the compound. A cryo-EM study would involve:

Sample Preparation: Assembling microtubules in the presence of this compound and flash-freezing them in a thin layer of vitreous ice.

Data Collection: Imaging the frozen-hydrated specimens in a transmission electron microscope.

Image Processing: Using sophisticated software to reconstruct a three-dimensional map of the microtubule-Tubulozole hydrochloride complex from thousands of two-dimensional particle images.

Model Building: Building an atomic model of the complex into the cryo-EM density map.

Such a study would provide unparalleled insights into how this compound disrupts microtubule structure and dynamics at an atomic level. researchgate.netnih.govinstruct-eric.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins and their complexes with small molecules in solution, providing a dynamic picture of molecular interactions. gmclore.org While specific NMR structural data for the this compound-tubulin complex is not extensively available in public literature, the principles of the technique are well-established in studying protein-ligand interactions.

NMR methods can be used to:

Identify Binding Sites: Chemical shift perturbation studies, where changes in the NMR spectrum of the protein are monitored upon addition of the ligand, can map the binding interface. universiteitleiden.nl

Determine Ligand Conformation: Transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the bound ligand. universiteitleiden.nl

Characterize Protein Dynamics: NMR can provide information on how the protein's structure and flexibility change upon ligand binding. nih.gov